

"Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate" chemical properties

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Compound of Interest

Compound Name: Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

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An In-depth Technical Guide to the Chemical Properties and Synthesis of **Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate**

This guide provides a comprehensive technical overview of **Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate**, a specialized derivative of the medicinally significant 1,2-benzisoxazole scaffold. As this compound is not extensively documented in commercial or academic literature, this document serves as a predictive and instructional resource for researchers, scientists, and drug development professionals. The information herein is synthesized from established chemical principles and extrapolated from data on structurally related analogues.

Introduction and Strategic Overview

The 1,2-benzisoxazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antipsychotic to antimicrobial and anticancer treatments.^{[1][2][3][4]} Its rigid, planar structure and specific electronic properties allow for precise interactions with biological targets. The title compound, **Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate**, introduces two key functional groups onto this core: a phenolic hydroxyl group at the 6-position and a methyl acetate moiety at the 3-position.

- The 6-hydroxy group is of particular interest as phenolic moieties can significantly influence a molecule's pharmacokinetic profile (solubility, metabolism) and pharmacodynamic activity,

often by participating in hydrogen bonding with enzyme or receptor active sites. Studies on related structures, such as 3,6-dihydroxy-1,2-benzisoxazole, have demonstrated that a hydroxyl group at this position is crucial for potent antibacterial activity.[5]

- The 3-methyl acetate group provides a versatile handle for further chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which is a common intermediate for forming amides or other derivatives. This position is frequently functionalized in known benzisoxazole-based drugs.[6]

This guide will detail the predicted physicochemical properties, propose robust synthetic pathways, outline expected spectroscopic signatures for structural confirmation, and discuss the potential reactivity and biological relevance of this target molecule.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for **Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate** is presented below. These values are calculated based on its chemical structure.

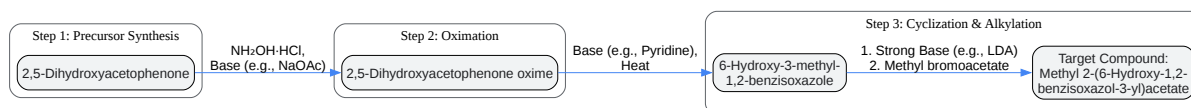
| Property | Predicted Value |
|------------------|--|
| Chemical Formula | C ₁₀ H ₉ NO ₄ |
| Molecular Weight | 207.18 g/mol |
| Appearance | Likely a white to off-white or light tan solid. |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water, though the phenolic group may impart slight aqueous solubility, particularly at higher pH. |
| Stability | The 1,2-benzisoxazole ring is generally stable under neutral and acidic conditions but can be susceptible to ring-opening under strong alkaline conditions.[7] The ester functionality is prone to hydrolysis under both acidic and basic conditions. The phenolic hydroxyl group is susceptible to oxidation. Storage under an inert atmosphere is recommended. |
| pKa | The phenolic proton is expected to have a pKa around 9-10, typical for substituted phenols. The α-protons on the methylene bridge are weakly acidic. |

Proposed Synthesis Methodologies

The synthesis of **Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate** can be approached through several strategic routes. The most common and versatile method for constructing the 1,2-benzisoxazole core involves the cyclization of an appropriately substituted o-hydroxy ketoxime.[6] An alternative pathway leverages a known intermediate used in the synthesis of the anticonvulsant drug Zonisamide.[2][8][9][10]

Methodology A: Synthesis via o-Hydroxy Ketoxime Cyclization

This classic approach involves the formation of the benzisoxazole ring from a phenolic precursor. The key steps are the synthesis of a dihydroxybenzoyl derivative, oximation, and subsequent cyclization.



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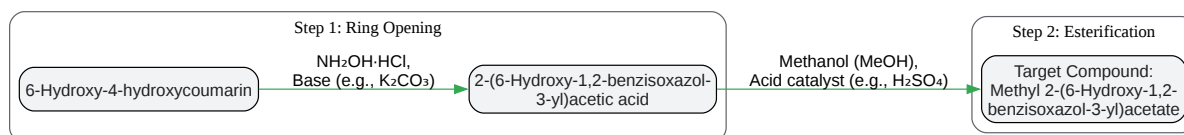
Diagram 1: Synthetic pathway via o-hydroxy ketoxime.

- Synthesis of 2',5'-Dihydroxyacetophenone oxime:
 - To a solution of 2',5'-dihydroxyacetophenone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
 - Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture and pour it into ice-cold water.
 - Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the oxime.
- Synthesis of 6-Hydroxy-3-methyl-1,2-benzisoxazole:
 - Dissolve the 2',5'-dihydroxyacetophenone oxime (1 equivalent) in a suitable high-boiling solvent such as pyridine or N,N-dimethylformamide (DMF).
 - Heat the solution to reflux (typically 120-150 °C) for 4-8 hours. The base catalyzes the intramolecular cyclization with the elimination of water.[6]

- After cooling, pour the reaction mixture into dilute hydrochloric acid to neutralize the base and precipitate the product.
- Filter the solid, wash thoroughly with water, and purify by recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient).
- Synthesis of **Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate**:
 - Prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon).
 - Add a solution of 6-hydroxy-3-methyl-1,2-benzisoxazole (1 equivalent) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. This deprotonates the methyl group at the 3-position.^[7]
 - Stir the resulting anion solution for 30-60 minutes at -78 °C.
 - Add methyl bromoacetate (1.2 equivalents) dropwise.
 - Allow the reaction to slowly warm to room temperature and stir overnight.
 - Quench the reaction with a saturated aqueous solution of ammonium chloride.
 - Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography to yield the final compound.

Methodology B: Synthesis from a Substituted 4-Hydroxycoumarin

This approach leverages the known conversion of 4-hydroxycoumarins to 1,2-benzisoxazole-3-acetic acids, which are key intermediates in pharmaceutical synthesis.^{[1][2]}



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Diagram 2: Synthetic pathway via 4-hydroxycoumarin derivative.

- Synthesis of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid:
 - Suspend 6-hydroxy-4-hydroxycoumarin (1 equivalent) in an aqueous or alcoholic solution.
 - Add a base such as potassium carbonate (2-3 equivalents) followed by hydroxylamine hydrochloride (1.5-2 equivalents).^[2]
 - Heat the mixture to reflux (typically 60-100 °C) for several hours until TLC analysis indicates the consumption of the starting material.
 - Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., 2M HCl) to a pH of ~2-3.
 - The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to yield the carboxylic acid intermediate.
- Synthesis of **Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate** (Fischer Esterification):
 - Suspend the 2-(6-hydroxy-1,2-benzisoxazol-3-yl)acetic acid (1 equivalent) in an excess of methanol.
 - Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
 - Reflux the mixture for 4-12 hours, monitoring by TLC.

- After cooling, neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.
- Extract the product into ethyl acetate. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
- Purify the residue by column chromatography or recrystallization to obtain the target ester.

Predicted Spectroscopic Signatures for Characterization

Accurate structural elucidation is paramount. The following section details the predicted spectroscopic data for **Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹ H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|--------------------|-----------------------------------|--------------|-------------|--------------------|
| Aromatic Protons | ~7.4-7.6 | d | 1H | H-4 |
| ~6.9-7.1 | dd | 1H | H-5 | |
| ~6.8-7.0 | d | 1H | H-7 | |
| Phenolic Proton | ~9.5-10.5 | br s | 1H | 6-OH |
| Methylene Protons | ~3.9-4.1 | s | 2H | -CH ₂ - |
| Methyl Protons | ~3.7-3.8 | s | 3H | -OCH ₃ |

- Rationale:** The aromatic protons (H-4, H-5, H-7) will form a three-spin system. H-4 will be a doublet coupled to H-5. H-5 will be a doublet of doublets, coupled to both H-4 and H-7. H-7 will be a doublet coupled to H-5. The phenolic proton will be a broad singlet, and its chemical shift may vary with concentration and solvent. The methylene and methyl protons of the acetate group will appear as sharp singlets.

| ¹³ C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
|---------------------|-----------------------------------|--------------------|
| Carbonyl Carbon | ~170-172 | C=O |
| Aromatic Carbons | ~163-165 | C-7a (C-O) |
| ~158-160 | C-3 (C-N) | |
| ~155-157 | C-6 (C-OH) | |
| ~120-125 | C-4 | |
| ~115-120 | C-3a | |
| ~110-115 | C-5 | |
| ~100-105 | C-7 | |
| Methoxy Carbon | ~52-54 | -OCH ₃ |
| Methylene Carbon | ~30-35 | -CH ₂ - |

- Rationale: The chemical shifts are predicted based on the known values for substituted benzisoxazoles and the electronic effects of the substituents.[\[11\]](#) The carbons directly attached to heteroatoms (C-3, C-6, C-7a) will be the most downfield among the aromatic signals. The carbonyl carbon will be the most downfield signal overall.

Mass Spectrometry (MS)

- Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
- Predicted Molecular Ion (M⁺): m/z = 207.05 (for C₁₀H₉NO₄).
- Key Fragmentation Patterns:
 - Loss of the methoxy group (-•OCH₃): m/z = 176
 - Loss of the carbomethoxy group (-•COOCH₃): m/z = 148
 - Decarboxylation after ester cleavage: Loss of CO₂ from the acid fragment.

- Ring fragmentation of the benzisoxazole core, a common pathway for such heterocycles. [\[11\]](#)

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|------------------|---|
| 3200-3500 | Broad, Strong | O-H stretch (phenolic, hydrogen-bonded) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-CH ₂ -, -CH ₃) |
| 1730-1750 | Strong | C=O stretch (ester) |
| 1500-1620 | Strong to Medium | C=C and C=N stretches (aromatic and isoxazole rings) [12] |
| 1200-1300 | Strong | C-O stretch (ester and phenol) |
| ~800-900 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |

- Rationale: The spectrum will be dominated by a strong, broad peak for the hydroxyl group and a sharp, strong peak for the ester carbonyl. The fingerprint region below 1500 cm⁻¹ will show a complex pattern characteristic of the substituted benzisoxazole ring system. [\[13\]](#)[\[14\]](#) [\[15\]](#)

Potential Biological Activity and Chemical Reactivity

Biological Relevance

The benzisoxazole scaffold is a cornerstone of many CNS-active drugs. However, the introduction of a 6-hydroxy group suggests exploration in other therapeutic areas.

- Antimicrobial Activity: As noted, 3,6-dihydroxy-1,2-benzisoxazole shows potent activity against multi-drug resistant bacteria. [\[5\]](#) The title compound is a direct analogue and warrants

screening for antibacterial and antifungal properties.

- **Anticancer and Anti-inflammatory Activity:** Various substituted benzisoxazoles have demonstrated anticancer and anti-inflammatory effects.[3][16][17] The phenolic group could contribute to antioxidant activity, which is often linked to these therapeutic effects.

Chemical Reactivity

The molecule possesses three primary reactive sites: the phenolic hydroxyl group, the ester, and the C-H bonds of the methylene bridge.

- **Phenolic -OH:** This group can undergo O-alkylation or O-acylation to generate a library of derivatives for structure-activity relationship (SAR) studies.
- **Ester Group:** The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines (using standard peptide coupling reagents like HATU or EDC) to form amides.
- **Methylene Bridge:** The α -protons are weakly acidic and could potentially be involved in further functionalization under strong basic conditions.

Conclusion

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate represents a novel and synthetically accessible derivative of the pharmacologically important 1,2-benzisoxazole family. While direct experimental data is scarce, this guide provides a robust framework based on established chemical precedent for its synthesis, characterization, and potential applications. The proposed synthetic routes are versatile and rely on well-documented chemical transformations, offering a clear path for researchers to produce this compound for further investigation in drug discovery and materials science. The predicted spectroscopic data provides a reliable benchmark for structural verification. The unique combination of a phenolic hydroxyl and a modifiable ester side chain makes this compound a highly attractive target for generating new chemical entities with potentially significant biological activity.

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